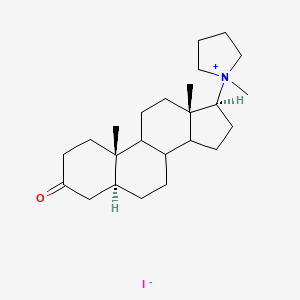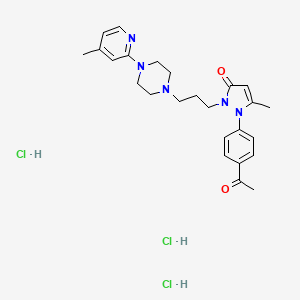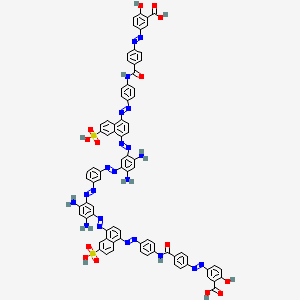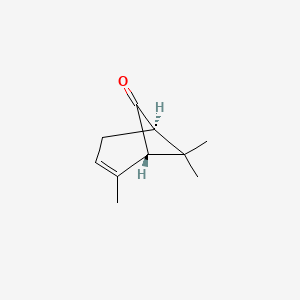
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- is a chemical compound that belongs to the class of pyridinesulfonamides
Vorbereitungsmethoden
The synthesis of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- typically involves the reaction of 4-substituted pyridine-3-sulfonamides with appropriate reagents under specific conditions. One common method involves the reaction of 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphoinositide 3-kinase (PI3K), which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells.
Vergleich Mit ähnlichen Verbindungen
3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- can be compared with other similar compounds, such as N-[3-(dimethylamino)propyl]-4-ethoxy-3-pyridinesulfonamide . While both compounds share a similar core structure, the presence of different substituents (methoxy vs. ethoxy) can lead to variations in their biological activities and applications. The unique properties of 3-Pyridinesulfonamide, N-(3-(dimethylamino)propyl)-4-methoxy- make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
138761-22-5 |
|---|---|
Molekularformel |
C11H19N3O3S |
Molekulargewicht |
273.35 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]-4-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C11H19N3O3S/c1-14(2)8-4-6-13-18(15,16)11-9-12-7-5-10(11)17-3/h5,7,9,13H,4,6,8H2,1-3H3 |
InChI-Schlüssel |
KOLKIBBJBCIELV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNS(=O)(=O)C1=C(C=CN=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


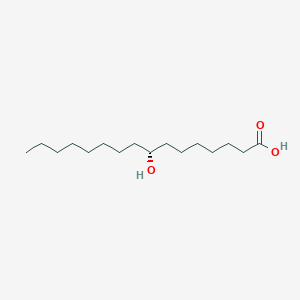
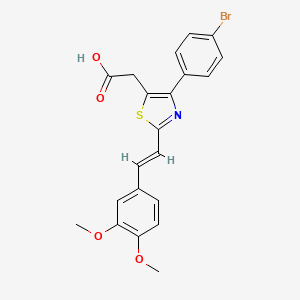
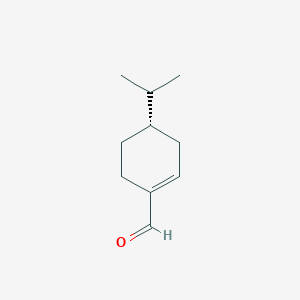
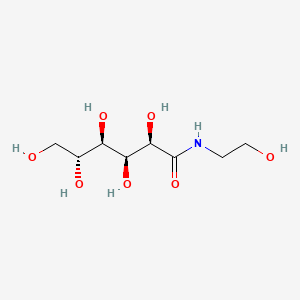
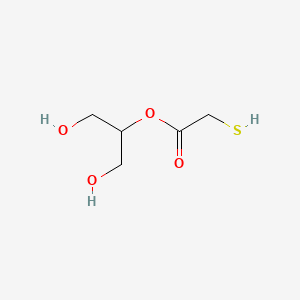
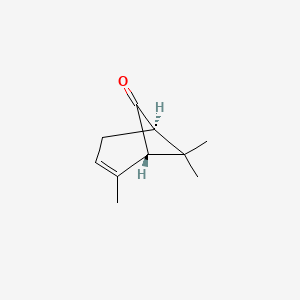
![N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12738751.png)
